N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

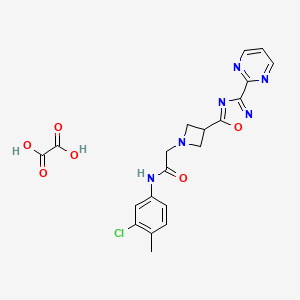

This compound is a small-molecule acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via an acetamide chain to an azetidine ring (a 4-membered nitrogen-containing heterocycle). The azetidine is substituted with a 1,2,4-oxadiazole ring, which is further functionalized with a pyrimidin-2-yl group. The oxalate salt form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O2.C2H2O4/c1-11-3-4-13(7-14(11)19)22-15(26)10-25-8-12(9-25)18-23-17(24-27-18)16-20-5-2-6-21-16;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,22,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLXAJVGARBAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This compound incorporates a pyrimidine moiety and an oxadiazole scaffold, both known for their diverse biological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈ClN₅O₃

- Molecular Weight : 373.82 g/mol

- CAS Number : [To be assigned]

The presence of the oxadiazole ring is significant as it is associated with various biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer activity. These compounds have been shown to interact with several biological targets involved in cancer progression:

-

Mechanisms of Action :

- Inhibition of Enzymes : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair in cancer cells .

- Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .

- Cell Line Studies :

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown antimicrobial activity against various pathogens. The oxadiazole scaffold has been linked to enhanced antibacterial effects, making it a potential candidate for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole and pyrimidine rings can enhance potency and selectivity against specific cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Targeted Cell Lines | IC₅₀ Values (μM) |

|---|---|---|---|

| Anticancer | Inhibition of thymidylate synthase | MCF-7 | 0.65 |

| Induction of apoptosis via caspase activation | HeLa | 2.41 | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Various pathogens | Varies |

Study on Oxadiazole Derivatives

A recent study focused on synthesizing various 1,3,4-oxadiazole derivatives and evaluating their biological activities. Among these derivatives, some exhibited strong anticancer effects by targeting specific enzymes involved in tumor growth and proliferation. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds .

Clinical Relevance

While many studies emphasize in vitro results, further research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds. The transition from laboratory findings to clinical applications remains a critical step in drug development.

Comparison with Similar Compounds

Aryl Group Variations

The 3-chloro-4-methylphenyl group in the target compound distinguishes it from analogs with differing substituents:

- 4-Chloro-2-methoxy-5-methylphenyl () : The methoxy group introduces hydrogen-bonding capacity, while the chloro and methyl groups’ positions may influence hydrophobic interactions .

- 3-Chloro-4-fluorophenyl () : Fluorine’s electronegativity could enhance membrane permeability but may reduce π-π stacking compared to methyl .

Heterocyclic Core Modifications

The 1,2,4-oxadiazole-pyrimidine core is critical for rigidity and electronic properties:

- Triazole-based analogs () : Compounds like N-(4-chloro-2-methylphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replace oxadiazole with 1,2,4-triazole. Triazoles offer additional hydrogen-bonding sites but lack the electron-deficient character of oxadiazoles, which could reduce binding to electron-rich enzyme pockets .

Linker and Substituent Diversity

- Azetidine vs. Analogs with 6-membered rings (e.g., dihydropyridinone in ) offer greater flexibility but less target specificity .

- Sulfanyl Linkers () : Compounds like N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide use sulfur-based linkers, which may improve lipophilicity but are susceptible to oxidative metabolism compared to the acetamide-azetidine linkage .

Salt Forms and Solubility

The oxalate salt in the target compound and its phenyl analog () likely enhances aqueous solubility compared to free-base forms of analogs like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Salt selection is crucial for bioavailability, as seen in marketed drugs where counterions like oxalate balance solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.